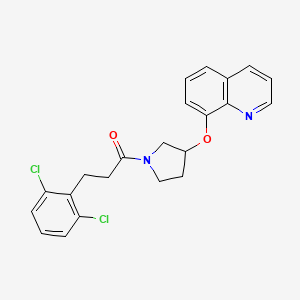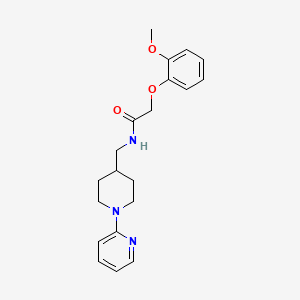
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid, or 2-BPCQ, is a synthetic organic compound with a wide range of applications in scientific research. It is a brominated quinoline derivative that has been used as a building block for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other chemicals. Additionally, 2-BPCQ has been used in a variety of biological and biochemical studies, such as in the study of enzyme inhibitors, protein-protein interactions, and other biochemical pathways.
Applications De Recherche Scientifique
2-BPCQ has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibitors, as it has been found to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, 2-BPCQ has been used in the study of protein-protein interactions, as it can bind to certain proteins and modulate their activity. Furthermore, 2-BPCQ has been used in the study of biochemical pathways, such as the study of the effects of certain drugs on the body.
Mécanisme D'action
The mechanism of action of 2-BPCQ is not yet fully understood. However, it is believed that it binds to certain enzymes and proteins and modulates their activity. Additionally, it is believed that it can interact with certain biochemical pathways and affect the activity of certain drugs.
Biochemical and Physiological Effects
2-BPCQ has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, it has been found to modulate the activity of certain proteins and biochemical pathways. Furthermore, it has been found to affect the activity of certain drugs, such as by decreasing their efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
2-BPCQ has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used in a variety of research applications. Additionally, it is relatively stable, and it can be stored for long periods of time without degradation. However, there are also some limitations to its use. It is not water soluble, and it is not very soluble in organic solvents. Additionally, it can be toxic in high concentrations.
Orientations Futures
2-BPCQ has potential applications in a variety of fields. It could be used in the development of new pharmaceuticals, agrochemicals, and other chemicals. Additionally, it could be used in the study of enzyme inhibitors, protein-protein interactions, and other biochemical pathways. Furthermore, it could be used in the study of the effects of certain drugs on the body. Finally, it could be used in the development of new methods of synthesis for other compounds.
Méthodes De Synthèse
2-BPCQ can be synthesized by a variety of methods. One common method is the reaction of 3-bromophenol with 8-chloroquinoline in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction results in the formation of 2-BPCQ and other byproducts, such as 3-bromo-8-chloroquinoline, 3-bromo-4-chloroquinoline, and 3-bromo-5-chloroquinoline. Other methods of synthesis include the reaction of 3-bromophenol with quinoline-4-carboxylic acid, or the reaction of 3-bromophenol with 8-chloro-4-quinolinecarboxylic acid.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-8-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-10-4-1-3-9(7-10)14-8-12(16(20)21)11-5-2-6-13(18)15(11)19-14/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMECLDDYEFWFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2617279.png)
![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)
![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B2617287.png)
![4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
![1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2617289.png)




